MP-carbonate resin
CAS No.:
Cat. No.: VC14101370
Molecular Formula: C13H32N2O3
Molecular Weight: 264.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H32N2O3 |
|---|---|
| Molecular Weight | 264.40 g/mol |
| IUPAC Name | triethylazanium;carbonate |
| Standard InChI | InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4) |
| Standard InChI Key | STNNHWPJRRODGI-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CC.CC[NH+](CC)CC.C(=O)([O-])[O-] |
Introduction
Chemical Composition and Structural Characteristics of MP-Carbonate Resin
Core Polymer Architecture
MP-Carbonate resin is synthesized from a macroporous poly(styrene-co-divinylbenzene) matrix, engineered with a triethylammonium methylpolystyrene carbonate functional group . The macroporous structure, characterized by pore sizes exceeding 50 nm, ensures high surface area accessibility, facilitating rapid ion exchange and substrate-resin interactions. The incorporation of 0.5% inorganic antistatic agent enhances handling properties by mitigating static charge accumulation during filtration .
The resin’s anion-exchange capability stems from its carbonate counterions (), which participate in acid-base reactions with protonated substrates. This design mimics soluble tetraalkylammonium carbonate reagents but offers the distinct advantage of facile removal via simple filtration, eliminating the need for liquid-liquid extraction .
Physical and Mechanical Properties
MP-Carbonate resin exhibits a granule form with an off-white coloration and a particle size distribution of 330–1250 µm (15–50 mesh), ensuring compatibility with standard filtration setups . Its bulk density of approximately 500 g/L and mechanical stability under agitation make it suitable for both batch and continuous flow processes. Thermal gravimetric analysis confirms stability up to 150°C, permitting use in refluxing solvents like THF (boiling point: 66°C) without structural degradation .
Table 1: Key Physical Properties of MP-Carbonate Resin
| Property | Specification |
|---|---|
| Loading Capacity | 2.5–3.5 mmol/g (N-based elemental analysis) |
| Particle Size | 330–1250 µm (15–50 mesh) |
| Compatible Solvents | DCM, DCE, THF, DMF, MeOH |
| Bulk Density | ~500 g/L |
| Thermal Stability | ≤150°C |
Functional Mechanisms and Reaction Scope
Scavenging of Acidic Substrates
MP-Carbonate’s primary application lies in scavenging acidic molecules through deprotonation and ion exchange. For example, benzoic acid () reacts with the resin’s carbonate ions to form water-soluble bicarbonate and the polystyrene-bound carboxylate, which remains immobilized on the resin . A stoichiometric study reveals that 3–4 equivalents of MP-Carbonate achieve >99% scavenging of unhindered carboxylic acids within 1 hour in DCM (Table 2) . Hindered phenols, such as 2,6-dimethylphenol (), require higher resin loadings (7 equivalents) due to steric hindrance around the hydroxyl group, achieving 80% removal under identical conditions .
Table 2: Scavenging Efficiency of MP-Carbonate in Dichloromethane
| Substrate | MP-Carbonate (equiv) | Time (h) | % Scavenged |
|---|---|---|---|
| Benzoic acid | 3 | 1 | 100 |
| 2-Allylphenol | 6 | 1 | 93 |
| 2,6-Dimethylphenol | 7 | 1 | 80 |
| Nitrophenol | 2 | 1 | 100 |
Neutralization of Amine Hydrochlorides
MP-Carbonate excels in converting amine hydrochlorides to free bases, a critical step in purifying amine-containing pharmaceuticals. For instance, treating ephedrine hydrochloride with 4 equivalents of resin in DCM liberates ephedrine with 82% isolated yield, while methanol achieves quantitative recovery . Insoluble ammonium salts necessitate catalytic diisopropylethylamine (DIEA, 0.05–0.1 equiv) to shuttle protons from the solid salt to the resin, a process termed “transfer base catalysis” . This strategy avoids aqueous workups, preserving water-sensitive intermediates.
Applications in Multistep Synthesis and Industrial Processes
Amide Coupling and Byproduct Management
In peptide synthesis, MP-Carbonate scavenges residual coupling agents like hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide (NHS), which can catalyze epimerization or racemization if left unquenched . A representative procedure for amide bond formation involves adding 3 equivalents of resin post-coupling, reducing HOBt levels from 5% to <0.5% within 2 hours . This contrasts with traditional aqueous washes, which risk hydrolyzing activated esters.
Etherification and Nucleophilic Substitutions
The resin’s carbonate ions act as mild bases in Williamson ether synthesis, deprotonating alcohols to generate alkoxide intermediates without overbaseing. For example, reaction of 1-naphthol with benzyl bromide in THF using MP-Carbonate yields the corresponding ether in 89% yield after 4 hours, compared to 76% using potassium carbonate slurry . The resin’s insolubility prevents contamination of the product with inorganic salts, streamlining purification.
Operational Protocols and Best Practices
Resin Activation and Equilibration
Prior to use, MP-Carbonate should be rinsed with a compatible solvent (e.g., 3 × 5 mL DCM per gram resin) to remove storage stabilizers . Soaking the resin for 30 minutes in the reaction solvent maximizes ion-exchange kinetics. For reactions in polar aprotic solvents like DMF, pre-swelling the resin with THF improves substrate diffusion into the macroporous network .
Filtration and Regeneration
Comparative Advantages Over Conventional Bases
Elimination of Aqueous Workups
Traditional acid scavenging methods, such as using triethylamine (TEA) or aqueous sodium bicarbonate, require extraction and drying steps that can degrade sensitive compounds. MP-Carbonate circumvents these issues by enabling “filter-and-concentrate” protocols, as demonstrated in the synthesis of a trifluoromethylated indole derivative, where aqueous workups led to 15% hydrolysis versus <2% with resin .
Reduced Environmental Impact
Life cycle assessments indicate that MP-Carbonate reduces solvent waste by 40–60% compared to liquid-liquid extraction, as the resin is reusable and generates no aqueous waste streams . A case study in atorvastatin intermediate production showed a 220 kg reduction in dichloromethane usage per ton of product when switching from K₂CO₃ slurries to MP-Carbonate .
Limitations and Mitigation Strategies
Steric Hindrance Effects
Bulky substrates like 2,6-di-tert-butylphenol exhibit slow scavenging kinetics due to limited access to the resin’s active sites. Pre-treatment with 10 mol% crown ether (18-crown-6) enhances mass transfer by complexing the carbonate ions, improving scavenging efficiency from 45% to 78% for hindered phenols .
Solvent Compatibility Constraints
While MP-Carbonate performs well in DCM and THF, highly polar solvents like dimethyl sulfoxide (DMSO) cause significant resin swelling, reducing effective surface area. Mixing DMSO with 30% v/v toluene mitigates this issue, maintaining >90% scavenging capacity for benzoic acid .
Future Directions and Innovations
Recent advances focus on covalent immobilization of MP-Carbonate onto magnetic nanoparticles, enabling remote resin recovery via external magnetic fields. Preliminary data show comparable scavenging efficiency (98% for phenol) with a 50% reduction in process time due to enhanced mixing dynamics . Additionally, gradient porosity resins with tailored pore size distributions (500–800 µm macropores, 10–50 nm mesopores) are under development to optimize diffusion rates for macromolecular substrates .
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